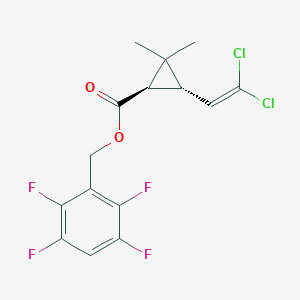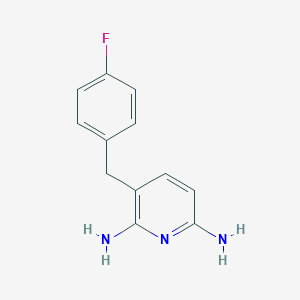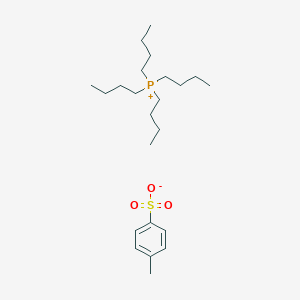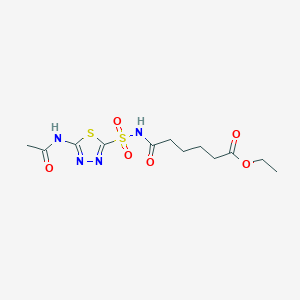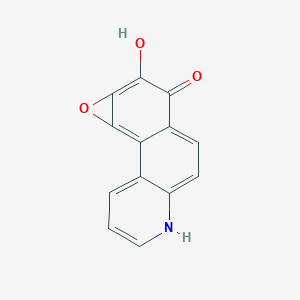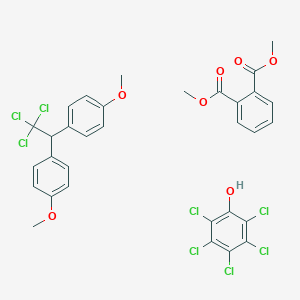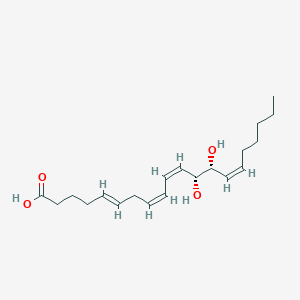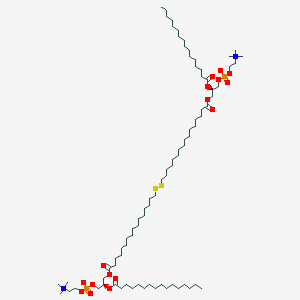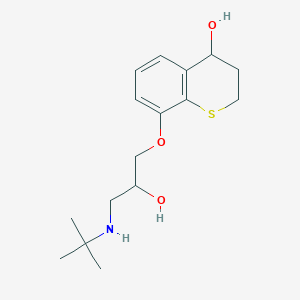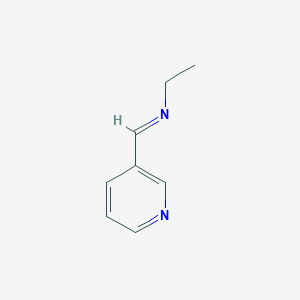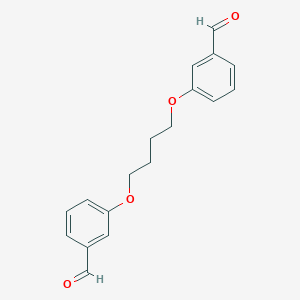
1,4-Bis(3-formylphenoxy)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(3-formylphenoxy)butane, also known as BFPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BFPB is a symmetrical molecule that contains two formyl groups and two phenoxy groups connected by a butane backbone. This compound can be synthesized through a simple and efficient method, making it an attractive option for researchers who wish to study its properties and potential uses.
Mécanisme D'action
The mechanism of action of 1,4-Bis(3-formylphenoxy)butane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. 1,4-Bis(3-formylphenoxy)butane has been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. Additionally, 1,4-Bis(3-formylphenoxy)butane has been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Effets Biochimiques Et Physiologiques
1,4-Bis(3-formylphenoxy)butane has been shown to have minimal toxicity in vitro and in vivo, making it a promising compound for further investigation. 1,4-Bis(3-formylphenoxy)butane has been found to have low cytotoxicity in normal cells, indicating that it may have a favorable therapeutic index. Additionally, 1,4-Bis(3-formylphenoxy)butane has been shown to have good stability in various biological environments, suggesting that it may have potential for use in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Bis(3-formylphenoxy)butane has several advantages for use in laboratory experiments, including its high purity and yield, low toxicity, and stability in biological environments. However, 1,4-Bis(3-formylphenoxy)butane also has some limitations, such as its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy. Additionally, 1,4-Bis(3-formylphenoxy)butane may require further modification to enhance its selectivity and potency as an anticancer agent.
Orientations Futures
There are several future directions for research on 1,4-Bis(3-formylphenoxy)butane. One potential area of investigation is the development of 1,4-Bis(3-formylphenoxy)butane-based materials with novel properties and applications. Another area of interest is the optimization of 1,4-Bis(3-formylphenoxy)butane as an anticancer agent, through structural modifications and combination with other therapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of 1,4-Bis(3-formylphenoxy)butane and its potential for use in other diseases beyond cancer.
Conclusion
1,4-Bis(3-formylphenoxy)butane is a promising compound for scientific research, due to its potential applications in various fields and its efficient synthesis method. 1,4-Bis(3-formylphenoxy)butane has shown potential as a building block for functional materials, a reagent in organic chemistry, and an anticancer agent. While further investigation is needed to fully understand its properties and potential uses, 1,4-Bis(3-formylphenoxy)butane holds promise as a valuable tool for scientific research.
Méthodes De Synthèse
The synthesis of 1,4-Bis(3-formylphenoxy)butane involves the reaction between 3-bromoanisole and 3-formylphenylboronic acid, followed by a Suzuki coupling reaction with 1,4-dibromobutane. This method yields 1,4-Bis(3-formylphenoxy)butane with a high purity and yield, making it a cost-effective and practical approach for large-scale production.
Applications De Recherche Scientifique
1,4-Bis(3-formylphenoxy)butane has shown potential in various scientific research fields, including materials science, organic chemistry, and medicinal chemistry. In materials science, 1,4-Bis(3-formylphenoxy)butane has been used as a building block for the synthesis of functional materials, such as polymers and liquid crystals. In organic chemistry, 1,4-Bis(3-formylphenoxy)butane has been utilized as a reagent in various reactions, such as the synthesis of benzofurans and indoles. In medicinal chemistry, 1,4-Bis(3-formylphenoxy)butane has been investigated for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
121799-26-6 |
|---|---|
Nom du produit |
1,4-Bis(3-formylphenoxy)butane |
Formule moléculaire |
C18H18O4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
3-[4-(3-formylphenoxy)butoxy]benzaldehyde |
InChI |
InChI=1S/C18H18O4/c19-13-15-5-3-7-17(11-15)21-9-1-2-10-22-18-8-4-6-16(12-18)14-20/h3-8,11-14H,1-2,9-10H2 |
Clé InChI |
DPWLMAHEZCLAJY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)C=O)C=O |
SMILES canonique |
C1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)C=O)C=O |
Synonymes |
1,4-BIS(3-FORMYLPHENOXY)BUTANE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



